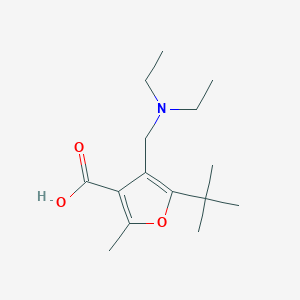
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C15H25NO3 . It is also known by its IUPAC name, 5-tert-butyl-4-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid . This compound is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring are various functional groups including a tert-butyl group, a diethylaminomethyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 267.36 g/mol . Other physical and chemical properties such as boiling point, density, and solubility were not available in the search results.Mechanism of Action
5-t-BDAMF has been found to act as a substrate for enzymes that are involved in the biosynthesis of several compounds. In particular, it is a substrate for enzymes involved in the synthesis of fatty acids and glycerolipids. It is also a substrate for enzymes involved in the synthesis of cholesterol and other lipids. Furthermore, it is a substrate for enzymes involved in the synthesis of glycoproteins and glycolipids.
Biochemical and Physiological Effects
5-t-BDAMF has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and glycerolipids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol and other lipids. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of glycoproteins and glycolipids.
Advantages and Limitations for Lab Experiments
The use of 5-t-BDAMF in laboratory experiments has several advantages. It is a versatile building block for the preparation of various compounds and can be used in a wide variety of scientific research applications. In addition, it is relatively easy to synthesize and can be used in a variety of reaction conditions. However, there are a few limitations to its use in laboratory experiments. It is not as stable as some other compounds, and it can react with other compounds to form unwanted side products.
Future Directions
The potential for 5-t-BDAMF in scientific research and laboratory experiments is vast. It can be used in the synthesis of a wide variety of compounds, and it has been found to have a number of biochemical and physiological effects. In addition, its use in the synthesis of pharmaceuticals and agrochemicals could lead to new and improved products. Furthermore, its use in the study of biochemistry and physiology could lead to new insights into the structure and function of proteins. Finally, its use in the synthesis of compounds for the study of glycoproteins and glycolipids could lead to new discoveries in the field of biochemistry.
Synthesis Methods
5-t-BDAMF can be synthesized through a variety of methods, but the most common method is through the condensation of tert-butyl alcohol with 2-methyl-furan-3-carboxylic acid. This reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as acetonitrile. The reaction is usually complete within 4-6 hours, depending on the reaction conditions.
Scientific Research Applications
5-t-BDAMF is used in a wide variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of a variety of compounds that are used in the study of biochemistry and physiology. In addition, 5-t-BDAMF is used in the synthesis of compounds that are used to study the structure and function of proteins.
properties
IUPAC Name |
5-tert-butyl-4-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-7-16(8-2)9-11-12(14(17)18)10(3)19-13(11)15(4,5)6/h7-9H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWQMXVRKAMZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963025 |
Source


|
| Record name | 5-tert-Butyl-4-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435341-89-2 |
Source


|
| Record name | 5-tert-Butyl-4-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B2903919.png)

![tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2903921.png)
![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2903922.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2903924.png)

![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2903927.png)
![1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2903928.png)


![(E)-4-(Dimethylamino)-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2903934.png)
